2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]
Description
Chemical Structure and Properties 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] (CAS RN 77-62-3) is a bisphenol derivative with a methylene bridge connecting two phenolic rings. Each ring is substituted with a 1-methylcyclohexyl group at the 6-position and a 2-hydroxyethyl group at the 4-position. Key physical properties include:
- Density: 1.058 g/cm³
- Boiling Point: 526.9°C
- Flash Point: 219.2°C
- Vapor Pressure: 1.02 × 10⁻¹¹ mmHg at 25°C .
Applications and Regulatory Status
This compound is primarily used as an antioxidant and stabilizer in polymers, particularly in food-contact plastics such as polyethylene (PE), polypropylene (PP), and polystyrene (PS). The Specific Migration Limit (SML) in China’s GB9685-2016 standard is 3.0 mg/kg, reflecting its safety profile in food packaging .
Properties
CAS No. |
616227-57-7 |
|---|---|
Molecular Formula |
C31H44O4 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-(1-methylcyclohexyl)phenyl]methyl]-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C31H44O4/c1-30(11-5-3-6-12-30)26-19-22(9-15-32)17-24(28(26)34)21-25-18-23(10-16-33)20-27(29(25)35)31(2)13-7-4-8-14-31/h17-20,32-35H,3-16,21H2,1-2H3 |
InChI Key |
ZMNNQGONFNOQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCO)C4(CCCCC4)C)O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydroxyethyl groups, converting them into corresponding alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or alkanes derived from the hydroxyethyl groups.
Substitution: Phenolic derivatives with various substituents on the aromatic rings.
Scientific Research Applications
Polymer Stabilization
One of the primary applications of 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] is in the stabilization of polymers. It acts as an antioxidant, preventing oxidative degradation during processing and storage. This is particularly important in:
- Rubber Industry : Used to enhance the thermal and oxidative stability of rubber compounds.
- Plastics : Incorporated into plastic formulations to prolong service life by inhibiting degradation from heat and light exposure.
Adhesives and Sealants
The compound is utilized in the formulation of adhesives and sealants due to its ability to improve adhesion properties and resistance to environmental factors. It enhances the performance of adhesives used in construction, automotive, and packaging industries.
Lubricants
In the lubricant industry, 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] serves as an additive that improves the oxidative stability of lubricants, ensuring better performance under high-temperature conditions.
Food Contact Materials
According to regulatory assessments, this compound is approved for use in food contact materials, where it functions as a stabilizer without imparting harmful effects on food safety. Its incorporation helps maintain the integrity of packaging materials.
Cosmetic Formulations
In cosmetics, it is used for its antioxidant properties, helping to stabilize formulations against oxidative stress which can degrade active ingredients.
Case Study 1: Rubber Stabilization
A study conducted on the use of 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] in rubber compounds demonstrated significant improvements in thermal aging resistance compared to traditional stabilizers. The results indicated a reduction in tensile strength loss over time when exposed to elevated temperatures.
Case Study 2: Plastic Film Applications
Research involving plastic films incorporated with this compound showed enhanced UV resistance and mechanical properties. The films exhibited lower rates of degradation when subjected to prolonged UV exposure compared to control samples without the antioxidant.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] is primarily related to its phenolic structure. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The hydroxyethyl and methylcyclohexyl substituents may influence the compound’s solubility and interaction with other molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound is compared to three key analogues based on substituent groups and applications:
Key Observations :
Substituent Effects on Performance :
- The 1-methylcyclohexyl group in 77-62-3 enhances thermal stability compared to tert-butyl (119-47-1) or cyclohexyl (4066-02-8) groups, making it suitable for high-temperature processing .
- The 2-hydroxyethyl group improves solubility in polar polymers, whereas methyl or halogen substituents (e.g., bromo/chloro in 15435-29-7) prioritize radical scavenging or antimicrobial activity .
Antioxidant Efficacy :
- The tert-butyl derivative (119-47-1) exhibits stronger radical scavenging due to electron-donating tert-butyl groups, but its lower SML (1.5 mg/kg) restricts food-contact applications compared to 77-62-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
